molecular formula C8H15Cl2N B2439261 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 55022-89-4

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B2439261
CAS No.: 55022-89-4
M. Wt: 196.12
InChI Key: LHSJJAUUFXPKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as DABCO. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows: [ \text{1-azabicyclo[2.2.2]octane} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Biological Activity

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a derivative of the bicyclic compound 1-azabicyclo[2.2.2]octane, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant pharmacological studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7H12ClN·HCl
  • Molecular Weight: 179.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in various neurological disorders. The compound's structure allows it to act as a ligand at these receptors, influencing neuronal excitability and synaptic transmission.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties:

  • Antibacterial Activity: A series of related compounds have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For example, compounds derived from 1,4-diazabicyclo[2.2.2]octane exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa .
Pathogen MIC (µg/mL) Reference Compound
Staphylococcus aureus≤ 0.5Ciprofloxacin
Pseudomonas aeruginosa≤ 0.5Ciprofloxacin
Escherichia coli≤ 1Amoxicillin
  • Antiviral Activity: Compounds based on this bicyclic structure have also been evaluated for antiviral properties, particularly against influenza virus strains like H1N1. The antiviral activity was significantly enhanced in compounds with specific structural modifications .

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity:

  • In vitro studies indicated that certain derivatives displayed low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of azabicyclo compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane against various pathogens, demonstrating rapid bactericidal activity within two hours .
  • Neuropharmacological Implications : Research indicates that compounds targeting nAChRs may offer therapeutic benefits for cognitive disorders and neuroprotection .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds reveal substantial brain penetration and low clearance rates, indicating potential for central nervous system applications .

Scientific Research Applications

Scientific Research Applications

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride has been investigated for its potential roles in several areas of scientific research:

Neuroscience

The compound exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions such as learning and memory . Research indicates that it may modulate neurotransmitter systems, presenting opportunities for developing treatments for neurological disorders like Alzheimer's disease, schizophrenia, and mood disorders .

Cancer Research

Studies have shown that this compound may possess anticancer properties by inhibiting specific cancer cell lines . Its unique structure allows it to interact with cellular pathways involved in tumor growth and metastasis.

Chemical Synthesis

As a versatile reagent, this compound is utilized in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation . Its ability to act as a nucleophile or electrophile makes it valuable for synthesizing complex organic molecules.

Therapeutic Potential

The compound's interaction with nAChRs suggests it could be developed into a therapeutic agent with fewer side effects compared to traditional nicotine-based treatments . Its potential applications include:

  • Cognitive Enhancement : Targeting nAChRs may improve cognitive functions in neurodegenerative diseases.
  • Anxiolytic Effects : Modulating neurotransmitter systems could lead to new treatments for anxiety disorders.
  • Pain Management : Its pharmacological profile suggests potential utility in managing pain syndromes.

Q & A

Q. Basic: How can researchers optimize the synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture-sensitive intermediates. Monitor temperature closely, as excessive heat may degrade the bicyclic structure .
  • Catalysts : Explore phase-transfer catalysts to enhance reaction rates in biphasic systems, particularly for quaternization steps involving chloromethylation .
  • Purification : Employ recrystallization from ethanol-water mixtures to remove unreacted starting materials. Confirm purity via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 220 nm .

Q. Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Quantum Calculations : Use density functional theory (DFT) to model the compound’s electronic structure, focusing on the chloromethyl group’s electrophilicity. Software like Gaussian or ORCA can simulate transition states for SN2 mechanisms .
  • Reaction Pathway Analysis : Combine molecular dynamics (MD) simulations with machine learning to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants measured via NMR monitoring) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in D₂O can confirm the bicyclic framework and chloromethyl group (δ ~3.8–4.2 ppm for CH₂Cl). DEPT-135 distinguishes primary/secondary carbons .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly verifying the azabicyclo[2.2.2]octane conformation .
  • MS : High-resolution ESI-MS in positive ion mode validates molecular weight (C₇H₁₄Cl₂N₂, m/z 197.11) and detects impurities .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Triangulation : Compare acute toxicity values (e.g., LD₅₀) across multiple databases (ECHA, PubChem) and validate via in vitro assays (e.g., MTT on HEK-293 cells) .
  • Dose-Response Analysis : Conduct dose-ranging studies in zebrafish embryos to clarify discrepancies in respiratory irritation thresholds (H335 hazard) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to assess bias in historical datasets, prioritizing studies with OECD-compliant protocols .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A). Use FFP2 respirators if ventilation is inadequate .
  • Ventilation : Perform reactions in fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks (H335) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste facilities .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in quaternization reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., CD₂Cl) to probe whether bond-breaking in the chloromethyl group is rate-determining .
  • Steric Effects : Analyze crystallographic data (e.g., bond angles/Å distances) to assess how the bicyclic structure hinders or facilitates nucleophilic attack .
  • Solvent Polarity : Correlate reaction rates with Kamlet-Taft parameters to quantify solvent polarity’s role in transition-state stabilization .

Q. Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests at pH 2–12 (40°C, 75% RH). Monitor hydrolysis via HPLC, noting chloride release (ion chromatography) .
  • Buffer Selection : Use phosphate buffers (pH 7.4) for short-term storage; avoid basic conditions (pH >9) to prevent decomposition .

Q. Advanced: What methodologies optimize the separation of this compound from byproducts in complex reaction mixtures?

Methodological Answer:

  • Chromatography : Develop a gradient HPLC method (ACN/0.1% TFA in water) with a pentafluorophenyl column for high-resolution separation .
  • Membrane Technologies : Test nanofiltration membranes (MWCO 300 Da) to concentrate the compound while excluding smaller impurities .

Q. Basic: How does this compound compare structurally and functionally to related azabicyclo derivatives?

Methodological Answer:

  • SAR Analysis : Compare logP values (e.g., 1.95 for this compound vs. 1.78 for 3-aminoquinuclidine) to assess hydrophobicity’s impact on membrane permeability .
  • Crystallography : Overlay XRD structures of analogs to identify conformational differences affecting receptor binding .

Q. Advanced: What eco-toxicological assessments are needed to evaluate environmental risks of this compound?

Methodological Answer:

  • Biodegradation : Perform OECD 301F tests to measure mineralization rates in activated sludge .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation : Calculate BCF (bioconcentration factor) via octanol-water partitioning (logKₒw = 0.89) .

Properties

IUPAC Name

4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSJJAUUFXPKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-89-4
Record name 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.